molecular formula C10H16N2O3 B12977355 Ethyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylate

Ethyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylate

Cat. No.: B12977355
M. Wt: 212.25 g/mol
InChI Key: LNJIEIWQIJBBOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-oxa-2,8-diazaspiro[45]dec-2-ene-3-carboxylate is a spirocyclic compound characterized by a unique structure that includes an oxadiazaspiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylate typically involves the reaction of ethyl diazoacetate with a suitable oxadiazaspiro precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as rhodium or copper complexes, to facilitate the formation of the spirocyclic structure. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes the use of continuous flow reactors to ensure consistent reaction conditions and efficient production rates. The choice of catalysts and solvents is crucial to maintain the quality and yield of the compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of Ethyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate of the enzyme .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylate is unique due to its specific ethyl ester functional group, which influences its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for developing new pharmaceuticals and studying enzyme inhibition mechanisms .

Properties

IUPAC Name

ethyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c1-2-14-9(13)8-7-10(15-12-8)3-5-11-6-4-10/h11H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNJIEIWQIJBBOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC2(C1)CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.